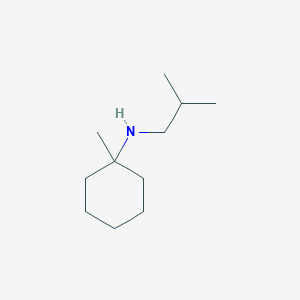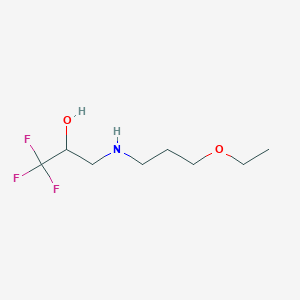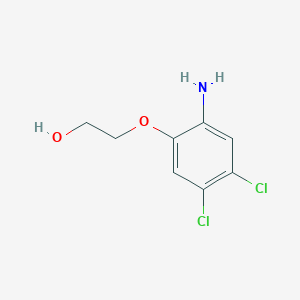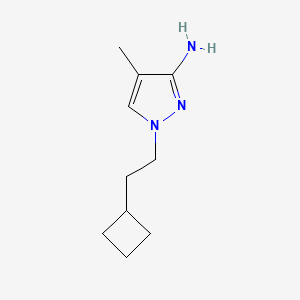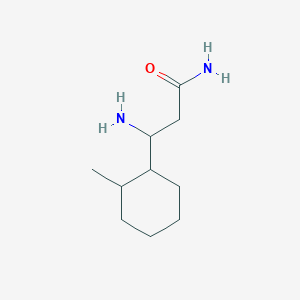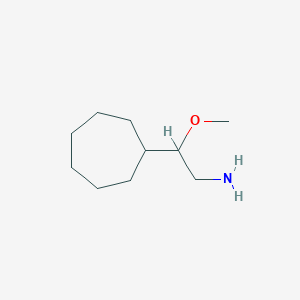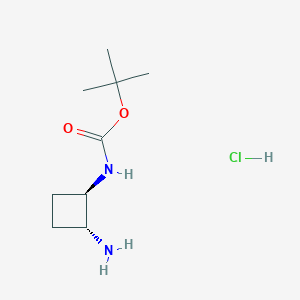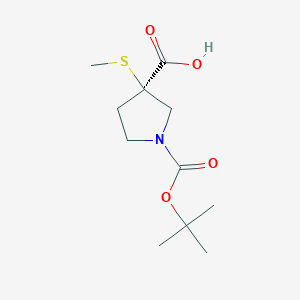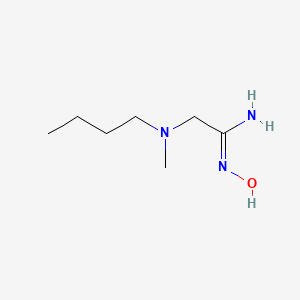![molecular formula C10H14N2O B13322267 3-[(3-azetidinyloxy)methyl]-2-methylPyridine](/img/structure/B13322267.png)
3-[(3-azetidinyloxy)methyl]-2-methylPyridine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-[(3-azetidinyloxy)methyl]-2-methylPyridine is an organic compound with the molecular formula C10H14N2O. It is a derivative of pyridine, a basic heterocyclic organic compound. This compound is of interest due to its unique structure, which includes an azetidine ring, a four-membered nitrogen-containing ring, attached to a pyridine ring via a methylene bridge. The presence of the azetidine ring imparts unique chemical properties to the compound, making it a subject of study in various fields of chemistry and pharmacology.
準備方法
The synthesis of 3-[(3-azetidinyloxy)methyl]-2-methylPyridine can be achieved through several synthetic routes. One common method involves the reaction of 2-methylpyridine with azetidine in the presence of a suitable base and solvent. The reaction typically proceeds under mild conditions, with the azetidine ring opening and subsequently forming a bond with the pyridine ring via a methylene bridge. Industrial production methods may involve continuous flow synthesis, which offers advantages such as shorter reaction times, increased safety, and reduced waste .
化学反応の分析
3-[(3-azetidinyloxy)methyl]-2-methylPyridine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo substitution reactions, particularly nucleophilic substitution, where the azetidine ring can be replaced by other nucleophiles under appropriate conditions.
Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions, leading to the cleavage of the azetidine ring and formation of corresponding hydrolysis products.
科学的研究の応用
3-[(3-azetidinyloxy)methyl]-2-methylPyridine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties. Its ability to interact with biological targets makes it a subject of interest in medicinal chemistry.
Medicine: Research is ongoing to explore its potential as a therapeutic agent. Its unique structure allows it to interact with specific molecular targets, making it a candidate for drug development.
作用機序
The mechanism of action of 3-[(3-azetidinyloxy)methyl]-2-methylPyridine involves its interaction with specific molecular targets. The azetidine ring allows the compound to bind to enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or activation of signaling pathways. The exact molecular targets and pathways involved depend on the specific application and the biological context in which the compound is used .
類似化合物との比較
3-[(3-azetidinyloxy)methyl]-2-methylPyridine can be compared with other similar compounds, such as:
2-(azetidin-3-yloxy)-3-methylpyridine: This compound has a similar structure but differs in the position of the azetidine ring attachment.
Methyl 3-(3-azetidinyloxy)benzoate: This compound contains a benzoate group instead of a pyridine ring, leading to different chemical properties and applications.
Phenoxy acetamide derivatives: These compounds have a phenoxy group attached to an acetamide moiety, offering different biological activities and applications.
The uniqueness of this compound lies in its specific structure, which imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.
特性
分子式 |
C10H14N2O |
|---|---|
分子量 |
178.23 g/mol |
IUPAC名 |
3-(azetidin-3-yloxymethyl)-2-methylpyridine |
InChI |
InChI=1S/C10H14N2O/c1-8-9(3-2-4-12-8)7-13-10-5-11-6-10/h2-4,10-11H,5-7H2,1H3 |
InChIキー |
LOPKUMILPURWAC-UHFFFAOYSA-N |
正規SMILES |
CC1=C(C=CC=N1)COC2CNC2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


